Dicyclohexyl(2,6-diisopropylphenyl)phosphine
Overview
Description
Dicyclohexyl(2,6-diisopropylphenyl)phosphine, also known as SPhos , is a phosphine ligand commonly employed in transition metal-catalyzed reactions. Its chemical formula is C24H39P , and it has a molecular weight of 358.54 g/mol . This air-stable, electron-rich biaryl phosphine enhances the reactivity of palladium catalysis during cross-coupling reactions .
Synthesis Analysis
The synthesis of SPhos involves the reaction of 2,6-diisopropylphenyl chloride with cyclohexylmagnesium bromide followed by treatment with triethylamine . The resulting product undergoes phosphination using dicyclohexylphosphine to yield SPhos .
Molecular Structure Analysis
SPhos features a biphenyl backbone with two cyclohexyl groups and two isopropyl groups. The phosphorus atom is centrally located within the biphenyl framework . The SMILES representation of SPhos is: CC(C)c1cccc(C(C)C)c1P(C2CCCCC2)C3CCCCC3
.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Application 1: Buchwald-Hartwig Cross Coupling Reaction
- Summary of the Application : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is used as a ligand in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds.
Application 2: Suzuki-Miyaura Coupling
- Summary of the Application : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is used as a ligand in the Suzuki-Miyaura coupling reaction . This reaction is used to form carbon-carbon bonds.
Application 3: Heck Reaction
- Summary of the Application : This phosphine is used as a ligand in the Heck reaction . The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming process.
Application 4: Hiyama Coupling
- Summary of the Application : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is used as a ligand in the Hiyama coupling reaction . This reaction is used to form carbon-carbon bonds.
Application 5: Negishi Coupling
- Summary of the Application : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is used as a ligand in the Negishi coupling reaction . This reaction is used to form carbon-carbon bonds.
Application 6: Sonogashira Coupling
- Summary of the Application : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is used as a ligand in the Sonogashira coupling reaction . This reaction is used to form carbon-carbon bonds.
Application 7: Stille Coupling
- Summary of the Application : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is used as a ligand in the Stille coupling reaction . This reaction is used to form carbon-carbon bonds.
Application 8: Trifluoromethylation of Hindered Aryl Chlorides
properties
IUPAC Name |
dicyclohexyl-[2,6-di(propan-2-yl)phenyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P/c1-18(2)22-16-11-17-23(19(3)4)24(22)25(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h11,16-21H,5-10,12-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJYWUVKNAFRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609353 | |
Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl(2,6-diisopropylphenyl)phosphine | |
CAS RN |
1053657-07-0 | |
Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.